molecular formula C10H13NO4 B1674911 Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- CAS No. 82461-57-2

Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-

Cat. No. B1674911
CAS RN: 82461-57-2
M. Wt: 211.21 g/mol
InChI Key: CFAMAWCPWJCAFR-UHFFFAOYSA-N
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Description

“Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-” is a derivative of Benzamide . Benzamide is the simplest amide derivative of benzoic acid . It appears as a white solid in powdered form, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .


Synthesis Analysis

The synthesis of benzamide compounds, including those similar to “Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions .


Molecular Structure Analysis

The molecular formula of “Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-” is C10H13NO3 . Its molecular weight is 195.2151 .


Chemical Reactions Analysis

Benzamide compounds undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.

Safety And Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

While the specific future directions for “Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-” are not explicitly mentioned in the sources, benzamides have been used in drug discovery , indicating potential future applications in the development of new pharmaceuticals.

properties

IUPAC Name

N-hydroxy-3,4-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-11(13)10(12)7-4-5-8(14-2)9(6-7)15-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAMAWCPWJCAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231745
Record name LK-614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-

CAS RN

82461-57-2
Record name LK-614
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082461572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LK-614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LK-614
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OI05F214
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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